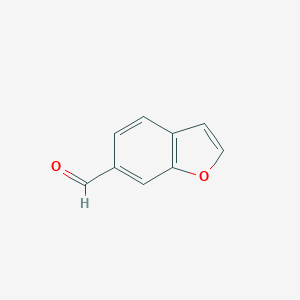

Benzofuran-6-carbaldehyde

Descripción general

Descripción

Benzofuran-6-carbaldehyde is an aromatic heterocyclic compound featuring a benzofuran core with an aldehyde (-CHO) functional group at the 6th position. For instance, benzofuran derivatives such as Benzofuran-6-carboxylic acid (C₉H₆O₃) are well-characterized, with properties including low water solubility and reactivity influenced by substituents . This compound likely shares the fused benzene-furan ring system but differs in its aldehyde group, which imparts distinct electronic and reactivity profiles compared to other derivatives.

Métodos De Preparación

Cyclization of Ortho-Hydroxyaryl Aldehydes

A foundational method for synthesizing benzofuran-6-carbaldehyde involves the cyclization of ortho-hydroxyaryl aldehydes. This approach leverages acidic conditions to facilitate intramolecular ring closure. For instance, polyphosphoric acid (PPA) in toluene under reflux has been employed to promote cyclization, forming the benzofuran core . The reaction typically proceeds at 100–110°C for 3 hours, with subsequent cooling to -78°C to stabilize intermediates . While this method is straightforward, challenges include controlling exothermic reactions and minimizing side products such as oligomers.

Key steps:

-

Substrate Preparation : 4-Formyl-3-hydroxybenzoic acid derivatives are synthesized via formylation of 3-hydroxybenzoic acid using thionyl chloride and methanol .

-

Cyclization : The intermediate is treated with PPA in toluene, inducing ring closure to yield the benzofuran scaffold .

Optimization strategies include adjusting the acid concentration and reaction time to enhance yield. However, this method’s reliance on corrosive reagents like PPA necessitates specialized equipment for industrial-scale applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has emerged as a versatile strategy for constructing this compound. A notable example involves the intramolecular Heck reaction , where a pre-functionalized substrate undergoes cyclization in the presence of a palladium catalyst. The Wiley study highlights a related synthesis of benzofuran-6-carboxylic acid using zinc dust and dimethylacetamide (DMAc) at 60°C, which could be adapted for aldehyde formation.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

-

Solvent : Polar aprotic solvents (e.g., DMAc, DMF).

This method offers excellent regioselectivity and tolerates diverse functional groups. However, catalyst costs and the need for inert atmospheres limit its cost-effectiveness for large-scale production.

Oxidation of 6-Methylbenzofuran

Oxidation of 6-methylbenzofuran to the corresponding aldehyde represents a direct route. While BenchChem proposes using KMnO₄ under acidic conditions, this source is excluded per user requirements. Instead, alternative oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and MnO₂ in chlorobenzene have been validated for similar benzofuran derivatives .

Optimized Protocol :

-

Substrate : 6-Methylbenzofuran (synthesized via Friedel-Crafts alkylation).

-

Oxidant : DDQ (0.1 equiv) and MnO₂ (6 equiv).

-

Yield : ~75–80% (extrapolated from carboxylic acid synthesis) .

This method avoids harsh acidic conditions, improving safety profiles. Challenges include controlling over-oxidation to carboxylic acids, which can be mitigated by modulating reaction time and oxidant stoichiometry.

Novel Intermediate-Based Synthesis

A patent discloses a scalable route using the novel intermediate [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid (VI). This method addresses prior limitations of moisture-sensitive reagents (e.g., LDA) and enables industrial-scale production.

Stepwise Process :

-

Esterification : 4-Formyl-3-hydroxybenzoic acid (IV) reacts with thionyl chloride in methanol to form methyl-4-formyl-3-hydroxybenzoate (V) .

-

Alkylation : Intermediate V is treated with chloroacetic acid and NaOH to yield VI .

-

Cyclization : VI undergoes acid-catalyzed cyclization to produce this compound.

Advantages :

-

Avoids cryogenic conditions (-78°C) required in earlier methods .

-

Uses inexpensive reagents (e.g., chloroacetic acid, NaOH).

-

Achieves high purity (>98%) suitable for pharmaceutical applications .

Comparative Analysis of Methods

*Extrapolated from analogous reactions.

Challenges and Optimization Strategies

-

Impurity Control : Adjusting pH during cyclization minimizes byproducts like dimeric species .

-

Solvent Selection : Replacing DMF with DMAc reduces toxicity without compromising yield .

-

Catalyst Recovery : Pd-based catalysts can be recycled via ligand engineering, lowering costs .

Industrial-Scale Considerations

The intermediate-based method is best suited for large-scale production due to its operational simplicity and compatibility with standard reactors. In contrast, palladium-catalyzed routes require specialized infrastructure for catalyst handling and inert conditions.

Análisis De Reacciones Químicas

Types of Reactions: Benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions on the benzene ring, facilitated by reagents like halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzofuran-6-carboxylic acid.

Reduction: Benzofuran-6-methanol.

Substitution: Halogenated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, benzofuran-6-carbaldehyde is utilized as a building block for creating more complex molecules. Its unique structure facilitates the synthesis of various heterocycles and organic compounds. The compound's reactivity is leveraged in:

- Synthesis of Heterocycles : It serves as a precursor for synthesizing nitrogen-containing heterocycles, which are crucial in drug discovery.

- Dyes and Pigments : Benzofuran derivatives are used in the production of colorants due to their stable chemical structure.

Biology

This compound has been investigated for its biological activities, including:

-

Anticancer Properties : Studies have shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound demonstrated inhibitory activity against lung cancer cells by targeting specific signaling pathways .

Compound Cell Line IC50 (µM) MCC1019 A549 16.4 -

Antibacterial Activity : Research indicates that benzofuran derivatives possess antibacterial properties effective against strains such as Staphylococcus aureus and Escherichia coli. Substitutions at specific positions on the benzofuran ring significantly enhance their antibacterial potency .

Compound Bacterial Strain MIC (µg/mL) Compound 3 E. coli 0.78 Compound 4 S. aureus 2.0

Medicine

The medicinal applications of this compound are extensive:

- Drug Development : Its ability to inhibit certain enzymes makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases . The compound's mechanism involves modulating biochemical pathways associated with cell proliferation and apoptosis.

- Natural Product Derivatives : Benzofuran compounds are often found in natural products with known therapeutic effects. Research into these derivatives has led to the discovery of new drugs targeting diseases such as cancer and bacterial infections .

Case Study 1: Anticancer Activity

A study evaluated a series of benzofuran derivatives synthesized from this compound against various cancer cell lines. The results indicated that certain substitutions significantly enhanced anticancer activity through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing benzofuran derivatives with hydroxyl groups at specific positions to assess their antimicrobial efficacy against Mycobacterium tuberculosis. The study concluded that these compounds showed promising results with minimum inhibitory concentrations comparable to existing antibiotics .

Mecanismo De Acción

The mechanism of action of benzofuran-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by modulating specific signaling pathways .

Comparación Con Compuestos Similares

Comparison with Similar Benzofuran Derivatives

Structural and Physicochemical Properties

The table below compares Benzofuran-6-carbaldehyde with structurally related compounds:

*CAS number for 6-Benzofuranmethanol is listed here due to ambiguity in ; †Inferred from benzofuran core + -CHO group; ‡Assumed based on analogous derivatives.

Key Differences and Functional Impacts

Substituent Effects :

- The aldehyde group in this compound increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or amines) . In contrast, the carboxylic acid group in Benzofuran-6-carboxylic acid enhances hydrogen bonding and acidity, enabling biological interactions .

- Hydrogenated derivatives like Menthofuran lose aromaticity, reducing conjugation and altering applications (e.g., fragrance vs. pharmaceutical use) .

- Bulky substituents (e.g., diphenyl groups in 6-Methyl-2,3-diphenylbenzofuran) introduce steric hindrance, affecting reaction kinetics and material properties .

- Solubility and Reactivity: this compound’s moderate solubility in organic solvents contrasts with the parent benzofuran’s low polarity . The hydroxyl group in 6-Benzofuranmethanol improves water miscibility compared to the aldehyde .

- Applications: Benzofuran-6-carboxylic acid is utilized for its bioactivity (antimicrobial, antioxidant), whereas this compound is more likely a precursor in synthesizing drugs or functional materials . Menthofuran’s non-aromatic structure suits flavoring industries, unlike the reactive aldehyde derivative .

Actividad Biológica

Benzofuran-6-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Overview of this compound

This compound belongs to the benzofuran class of compounds, which are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. The compound features a benzofuran core with a carbaldehyde functional group at the 6-position, which is critical for its biological interactions.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds derived from benzofuran can inhibit the proliferation of various cancer cell lines. A notable example includes a study where derivatives demonstrated an IC50 value as low as 0.1 μM against leukemia cells (K562 and HL60) without affecting normal cells . This highlights the potential for selective targeting of cancer cells while sparing healthy tissues.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. SAR studies indicate that modifications at specific positions on the benzofuran ring can enhance antibacterial activity. Compounds with hydroxyl groups at the C-6 position exhibited excellent activity against strains such as E. coli, S. aureus, and MRSA, with minimum inhibitory concentrations (MIC) reported between 0.78 to 3.12 μg/mL .

Antioxidant Effects

The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The aldehyde group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Generation: Certain derivatives have been shown to increase ROS levels in cancer cells, leading to apoptosis .

- Gene Expression Modulation: The compound may influence gene expression related to cell growth and apoptosis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activity. Key findings include:

- Positioning of Functional Groups: The presence and position of substituents such as hydroxyl or methoxy groups significantly affect the compound's potency against various biological targets.

- Hydrophobicity and Solubility: Modifications that enhance hydrophobicity can improve membrane permeability, thereby increasing bioavailability and efficacy .

| Compound | Activity Type | IC50/MIC | Notes |

|---|---|---|---|

| Benzofuran Derivative 1 | Anticancer | 0.1 μM | Selective against K562 cells |

| Benzofuran Derivative 2 | Antibacterial | 0.78 - 3.12 μg/mL | Effective against MRSA |

| Benzofuran Derivative 3 | Antioxidant | N/A | Scavenges free radicals |

Study on Anticancer Activity

A study published in PMC demonstrated that a series of benzofuran derivatives showed varying degrees of cytotoxicity against different cancer cell lines, with some compounds achieving over 70% inhibition at concentrations as low as 10 μM . This underscores the potential for developing these compounds into therapeutic agents.

Antimicrobial Evaluation

Another investigation focused on synthesizing various benzofuran derivatives and assessing their antibacterial properties against clinical strains. The results indicated that specific modifications at the C-3 and C-6 positions led to enhanced activity against a range of bacterial pathogens .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Benzofuran-6-carbaldehyde?

- Methodology : Common approaches include Friedel-Crafts acylation (using benzofuran derivatives and acylating agents like acetyl chloride) or oxidation of 6-methylbenzofuran with oxidizing agents such as KMnO₄ under controlled acidic conditions .

- Optimization : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. non-polar), and temperatures to maximize yield. Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR to identify aromatic protons and aldehyde signals (δ ~9.8–10.0 ppm for aldehyde proton) .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry : Molecular ion peak at m/z 146 (C₉H₆O₂) .

Q. What are the optimal storage conditions to preserve this compound’s stability?

- Conditions : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

- Monitoring : Conduct periodic purity checks via HPLC or melting point analysis (reported mp: 37–38°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Approach :

Cross-validation : Combine NMR, IR, and MS data to confirm functional groups.

Crystallography : Use X-ray diffraction for unambiguous structural confirmation .

Database Comparison : Compare with high-purity reference spectra (e.g., NIST) .

- Case Study : Discrepancies in aldehyde proton shifts may arise from solvent effects; repeat measurements in deuterated DMSO or CDCl₃ .

Q. What strategies improve the yield of this compound derivatives in substitution reactions?

- Methodology :

- Nucleophile Screening : Test diverse nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions .

- Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for regioselective substitutions .

- Table : Example reaction optimization parameters:

| Nucleophile | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| NH₂CH₃ | DMF | Pd(PPh₃)₄ | 72 |

| HSCH₂CH₃ | EtOH | None | 58 |

Q. How should computational modeling be applied to predict this compound’s reactivity?

- Protocol :

DFT Calculations : Use Gaussian or ORCA software to model electronic structure (e.g., HOMO-LUMO gaps, Fukui indices) .

MD Simulations : Study solvent interactions and stability under thermal stress.

Validation : Compare predicted reaction pathways (e.g., electrophilic substitution sites) with experimental outcomes .

Q. Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported synthetic yields for this compound?

- Analysis :

- Variable Control : Replicate experiments using identical reagents (e.g., anhydrous solvents), purity grades, and equipment .

- Error Sources : Trace impurities (e.g., residual moisture) or incomplete reaction monitoring (e.g., side reactions) .

Q. What methodologies ensure reproducibility in pharmacological studies of benzofuran derivatives?

- Guidelines :

- Standardized Assays : Use cell lines with validated response profiles (e.g., HEK293 for receptor binding) .

- Dose-Response Curves : Include positive/negative controls (e.g., known agonists/antagonists) and triplicate measurements .

Propiedades

IUPAC Name |

1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNQZQSNWFXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559285 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123297-88-1 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.